molecular formula C12H12ClNO2 B7515670 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide

5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B7515670
M. Wt: 237.68 g/mol
InChI Key: DJTKATYOUWCYDG-UHFFFAOYSA-N
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Description

5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound with the molecular formula C12H12ClNO2. It is also known as GSK-3 inhibitor VIII and has been studied extensively for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide involves its binding to the ATP-binding site of GSK-3. This binding prevents the phosphorylation of various downstream targets of GSK-3, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide have been studied extensively. It has been found to inhibit the proliferation of various cancer cell lines, induce apoptosis in cancer cells, and inhibit the growth of Alzheimer's disease-related amyloid plaques. It has also been found to have potential therapeutic effects in the treatment of diabetes, as it can increase insulin sensitivity and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its potent inhibitory effect on GSK-3. This makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for research on 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide. One potential direction is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Another potential direction is the investigation of the therapeutic potential of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, further research is needed to determine the safety and efficacy of this compound in vivo, which could lead to its eventual use in clinical trials.

Synthesis Methods

The synthesis of 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 2-ethoxycarbonyl-3-hydroxybenzaldehyde. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-3-(ethoxycarbonyl)-4-hydroxybenzaldehyde. The final step involves the reaction of this intermediate with propargylamine to form the desired compound.

Scientific Research Applications

5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide has been studied extensively for its potential use in scientific research applications. It has been found to be a potent inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-2-5-14-12(15)11-7-8-6-9(13)3-4-10(8)16-11/h2-4,6,11H,1,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTKATYOUWCYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC2=C(O1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide

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